

An In-depth Technical Guide to DMT-locG(ib) Phosphoramidite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMT-locG(ib) Phosphoramidite

Cat. No.: B12385522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locG(ib) Phosphoramidite is a specialized chemical building block essential for the synthesis of modified oligonucleotides. It belongs to the class of nucleoside phosphoramidites, which are the cornerstone of modern solid-phase oligonucleotide synthesis.[1] This particular phosphoramidite is a derivative of deoxyguanosine that incorporates a Locked Nucleic Acid (LNA) modification, denoted by "locG," an isobutyryl ("ib") protecting group on the guanine base, and a 5'-O-dimethoxytrityl ("DMT") group.

The LNA modification, a key feature of this reagent, involves a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[2][3] This bridge "locks" the sugar moiety into a rigid C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes.[2] This structural constraint pre-organizes the oligonucleotide backbone for hybridization, leading to significantly enhanced binding affinity and specificity for complementary DNA and RNA targets.[2] Consequently, oligonucleotides incorporating locG residues exhibit superior thermal stability and resistance to nuclease degradation, properties that are highly desirable in therapeutic and diagnostic applications.[2][4]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **DMT-locG(ib) Phosphoramidite**, with a focus on its use in the development of antisense oligonucleotides.

Chemical Structure and Properties

The chemical structure of **DMT-locG(ib) Phosphoramidite** is defined by several key functional groups that enable its use in automated oligonucleotide synthesis:

- **Locked Guanosine (locG):** The core of the molecule is a guanosine nucleoside featuring a 2'-O, 4'-C-methylene bridge. This bicyclic structure confers the unique properties of LNA.
- **5'-O-Dimethoxytrityl (DMT) group:** This bulky acid-labile group protects the 5'-hydroxyl function of the nucleoside. Its removal in a controlled, stepwise manner is essential for the directional 3' to 5' synthesis of oligonucleotides.^[5] The release of the DMT cation upon acid treatment also provides a convenient method for real-time monitoring of coupling efficiency during synthesis.^[5]
- **Isobutyryl (ib) group:** This acyl group protects the exocyclic amine of the guanine base, preventing unwanted side reactions during the synthesis cycle.
- **3'-Phosphoramidite group:** This reactive moiety, typically a diisopropylamino phosphine further protected with a 2-cyanoethyl group, enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.^[1]

A visual representation of the core LNA guanosine structure is provided by vendors such as MedChemExpress and Sigma-Aldrich.^[6]^[7]

Table 1: Chemical and Physical Properties of **DMT-locG(ib) Phosphoramidite**

Property	Value	Reference(s)
Chemical Formula	C ₄₅ H ₅₄ N ₇ O ₉ P	
Molecular Weight	867.93 g/mol	
CAS Number	206055-77-8	
Appearance	White to off-white powder	
Solubility	Soluble in anhydrous acetonitrile	[3]
Storage Conditions	-20°C under an inert atmosphere	

Quantitative Data on LNA-Modified Oligonucleotides

The incorporation of locG units into an oligonucleotide dramatically alters its biophysical properties. The following tables summarize key quantitative data derived from studies on LNA-containing oligonucleotides.

Table 2: Impact of LNA Incorporation on Duplex Thermal Stability (T_m)

Duplex Type	T _m Increase per LNA Monomer	Reference(s)
LNA-DNA	+2 to +6 °C	[2]
LNA-RNA	+3 to +9.6 °C	[2][8]

Notes: The T_m increase is sequence-dependent and the effect is most pronounced for shorter oligonucleotides. The position of the LNA monomer within the sequence also influences the overall T_m.

Table 3: Nuclease Resistance of LNA-Modified Oligonucleotides

Nuclease Type	Effect of LNA Modification	Reference(s)
3'-Exonucleases	High resistance, especially when LNA is placed at the 3'-terminus or penultimate position.	[2] [4]
Endonucleases	Increased resistance compared to unmodified DNA and RNA.	[2] [4]
Notes: The degree of nuclease resistance is dependent on the number and position of LNA modifications, as well as the type of internucleotide linkages (e.g., phosphorothioate bonds further enhance stability).		

Table 4: Coupling Efficiency Considerations for LNA Phosphoramidites

Parameter	Standard DNA Phosphoramidites	LNA Phosphoramidites	Reference(s)
Typical Coupling Time	~30 seconds	180 - 250 seconds	[3]
Typical Oxidation Time	~15-30 seconds	~45 seconds	[3]
Coupling Efficiency	>99%	Generally high, but can be slightly lower than standard amidites due to steric hindrance. Optimization of coupling time and activator is key.	[3][9]

Notes: LNA phosphoramidites are more sterically hindered than their DNA counterparts, necessitating longer reaction times to achieve high coupling efficiencies.

Experimental Protocols

The synthesis of oligonucleotides containing locG residues follows the standard phosphoramidite solid-phase synthesis cycle. However, modifications to the standard protocol are required to accommodate the unique properties of LNA phosphoramidites.

General Protocol for Solid-Phase Synthesis of LNA-Containing Oligonucleotides

This protocol assumes the use of an automated DNA/RNA synthesizer.

- Preparation of Reagents:
 - Dissolve **DMT-locG(ib) Phosphoramidite** in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
 - Ensure all other reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and anhydrous.
- Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each monomer addition.
 - Step 1: Deblocking (Detritylation)
 - The 5'-DMT group of the nucleotide attached to the solid support is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group for the next coupling reaction.
 - Step 2: Coupling
 - The **DMT-locG(ib) Phosphoramidite** solution is delivered to the synthesis column along with an activator (e.g., 5-ethylthio-1H-tetrazole or 4,5-dicyanoimidazole).
 - Crucially, the coupling time must be extended compared to standard DNA phosphoramidites. A coupling time of 3 to 5 minutes (180-300 seconds) is generally recommended to ensure high coupling efficiency due to the steric bulk of the LNA monomer.^{[3][10]}
 - Step 3: Capping
 - Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of failure sequences (n-1 mers).
 - Step 4: Oxidation
 - The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine

solution).

- The oxidation time should also be extended to approximately 45 seconds to ensure complete conversion.[\[3\]](#)
- Cleavage and Deprotection:
 - After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (cyanoethyl from the phosphate backbone and isobutyryl from the guanine base) are removed.
 - This is typically achieved by treating the solid support with concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA) at an elevated temperature (e.g., 55°C) for several hours. Standard deprotection protocols are generally effective.[\[9\]](#)
- Purification:
 - The crude oligonucleotide product is purified to remove truncated sequences and other impurities.
 - Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used, and purification can be performed with the final 5'-DMT group attached ("DMT-on") to aid in separation. The DMT group is then removed post-purification with an acid treatment.
 - Anion-exchange HPLC (AEX-HPLC) is another effective method for purifying LNA-containing oligonucleotides.

Applications in Drug Development: Antisense Technology

The enhanced binding affinity and nuclease resistance of LNA-modified oligonucleotides make them powerful tools in drug development, particularly for antisense therapies.[\[11\]](#) Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target via Watson-Crick base pairing.[\[11\]](#) This binding event can modulate the function of the target RNA, ultimately altering protein expression.

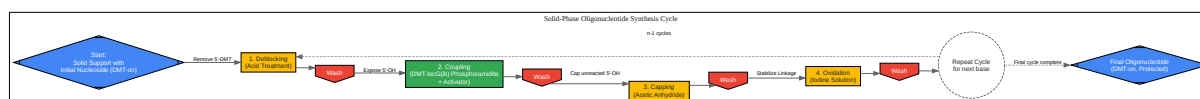
Mechanism of Action: RNase H-Mediated Degradation

One of the primary mechanisms of action for LNA-based ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[11][12] To achieve this, ASOs are often designed as "gapmers." A gapmer consists of a central block of DNA or phosphorothioate DNA monomers, which is flanked by "wings" of LNA-modified nucleotides.[11]

The LNA "wings" provide high binding affinity to the target mRNA and protect the ASO from nuclease degradation. The central DNA "gap" is necessary because RNase H recognizes and cleaves the RNA strand only within a DNA-RNA hybrid region. Uniformly LNA-modified oligonucleotides do not support RNase H activity.

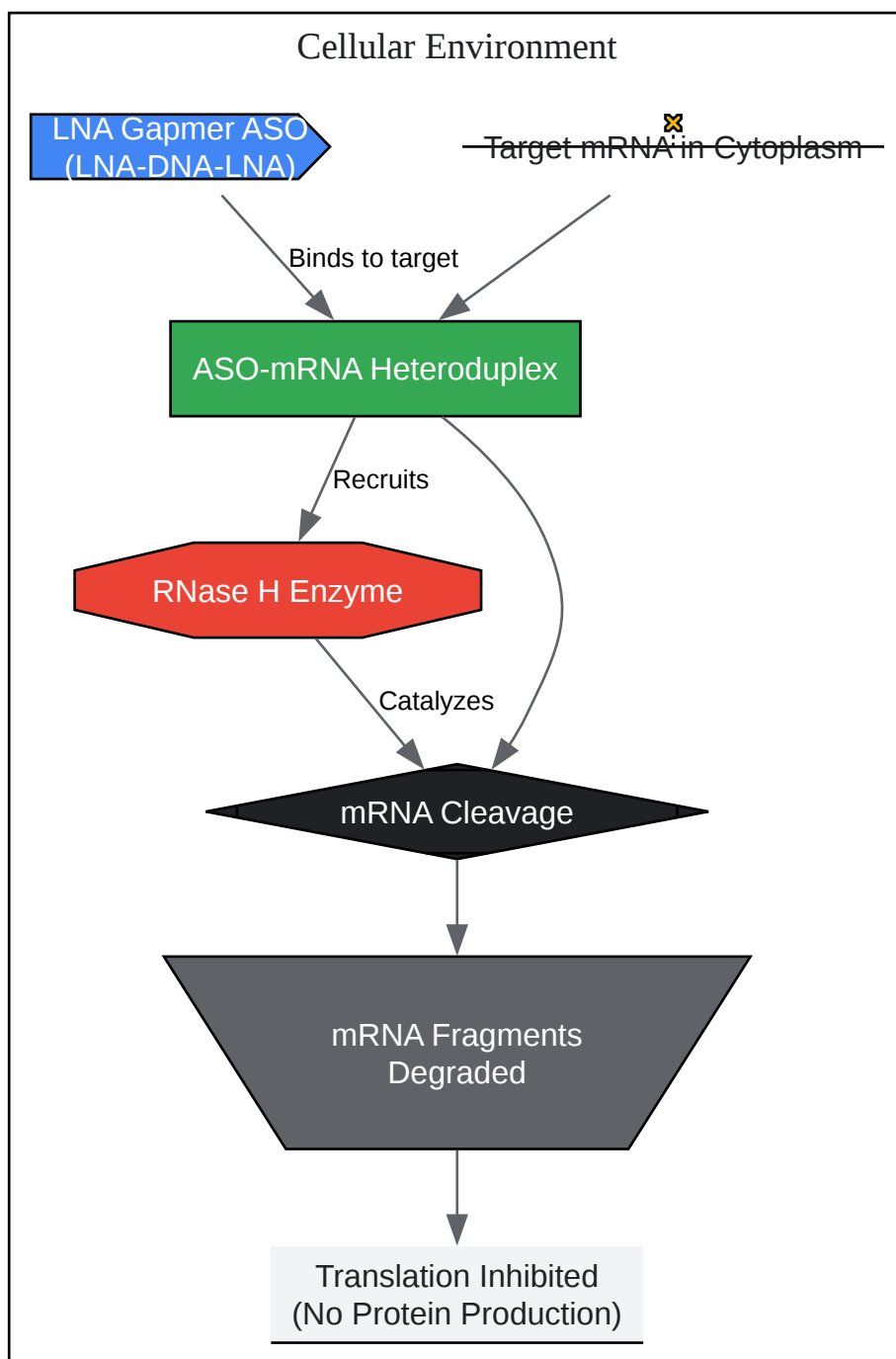
Mandatory Visualizations

Logical Relationships and Workflows



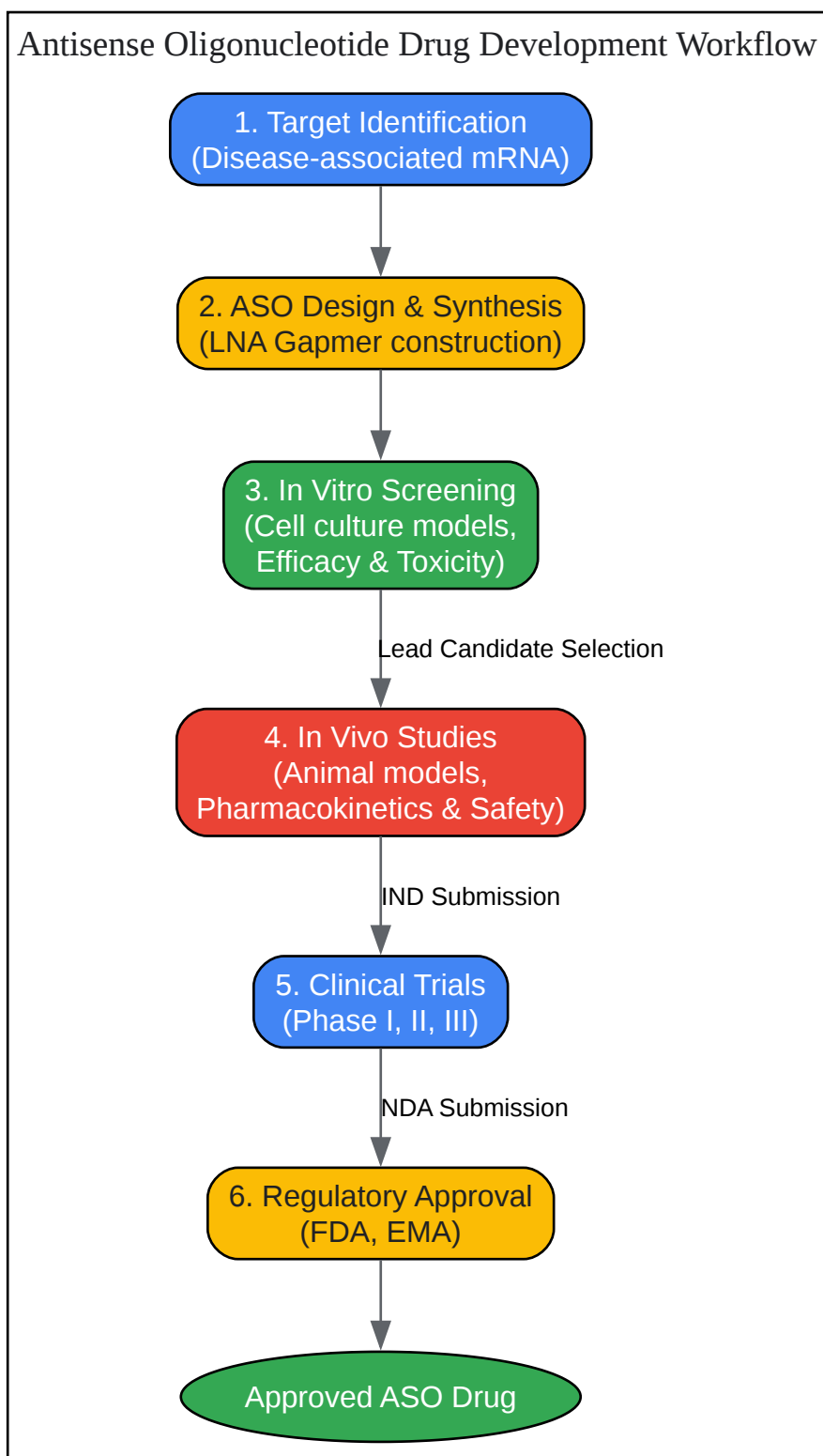
[Click to download full resolution via product page](#)

Caption: Automated solid-phase synthesis cycle for incorporating **DMT-locG(ib) Phosphoramidite**.



[Click to download full resolution via product page](#)

Caption: RNase H-mediated mechanism of action for LNA gapmer antisense oligonucleotides.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the development of an LNA-based antisense therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. twistbioscience.com [twistbioscience.com]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to DMT-locG(ib) Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385522#dmt-locg-ib-phosphoram-idite-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com